Accelerated Behavioral Onset in Rodent Forced Swimming Test: DSP-1053 vs. Paroxetine
In the rat forced swimming test, DSP-1053 demonstrated a faster onset of antidepressant-like behavioral effects compared to the SSRI paroxetine. DSP-1053 administered at 1 mg/kg significantly reduced immobility time after 2 weeks of treatment, whereas paroxetine required 3 weeks of administration at higher doses (3 and 10 mg/kg) to achieve a significant reduction [1].
| Evidence Dimension | Time to significant reduction in immobility time |
|---|---|
| Target Compound Data | 2 weeks (1 mg/kg) |
| Comparator Or Baseline | Paroxetine: 3 weeks (3 and 10 mg/kg) |
| Quantified Difference | 1 week earlier onset; 3- to 10-fold lower dose |
| Conditions | Rat forced swimming test; 2-week and 3-week administration protocols |
Why This Matters
For researchers investigating rapid-onset antidepressant mechanisms, DSP-1053 provides a tool compound that demonstrates accelerated behavioral efficacy at lower doses than paroxetine, enabling studies of therapeutic onset that cannot be replicated with conventional SSRIs.
- [1] Kato T, et al. DSP-1053, a novel serotonin reuptake inhibitor with 5-HT1A partial agonistic activity, displays fast antidepressant effect with minimal undesirable effects in juvenile rats. Pharmacol Res Perspect. 2015;3(3):e00142. View Source
